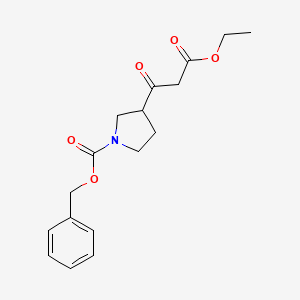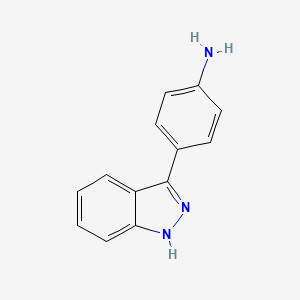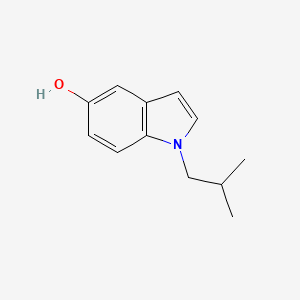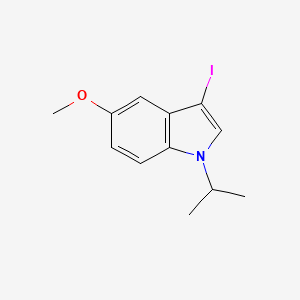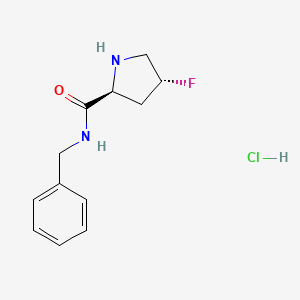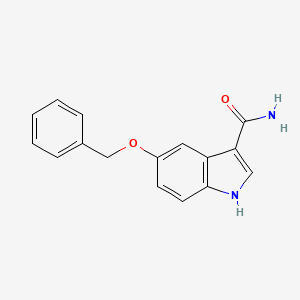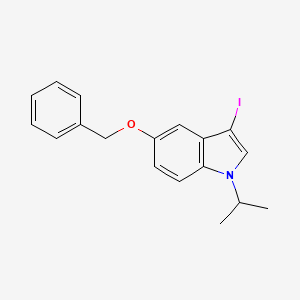
5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of the benzyloxy and iodo substituents on the indole ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 5-(Benzyloxy)-1-isopropyl-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Studied for its role in modulating biological pathways and interactions with proteins.
Medicine:
- Explored as a lead compound in drug discovery for the development of new therapeutic agents.
- Potential applications in the treatment of bacterial infections and cancer.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its ability to interact with hydrophobic pockets in proteins, while the iodo group can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Iodoindole: Lacks the benzyloxy and isopropyl groups, making it less hydrophobic and potentially less bioactive.
5-Benzyloxyindole: Lacks the iodo group, which may reduce its reactivity in substitution reactions.
3-Iodo-1-isopropylindole: Lacks the benzyloxy group, affecting its interaction with hydrophobic protein pockets.
Uniqueness: 5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole is unique due to the combination of the benzyloxy, iodo, and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-iodo-5-phenylmethoxy-1-propan-2-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO/c1-13(2)20-11-17(19)16-10-15(8-9-18(16)20)21-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUNIROVMIGZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
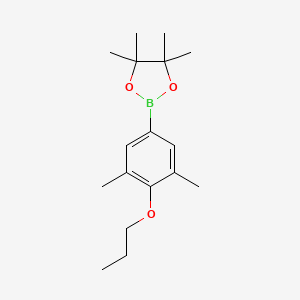
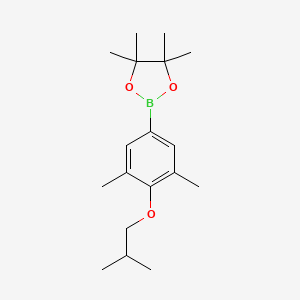
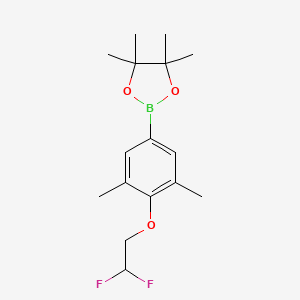
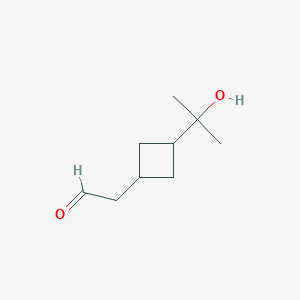
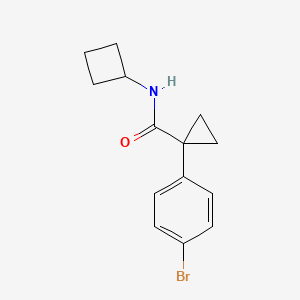
![2-[(Oxan-4-yl)methylidene]propanedinitrile](/img/structure/B8153990.png)
